methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate
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Overview
Description
Methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a quinazolinone moiety linked to a benzoate ester through an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Ethoxylation: The quinazolinone intermediate is then reacted with ethylene oxide or ethylene glycol in the presence of a base to introduce the ethoxy group.
Esterification: The final step involves the esterification of the ethoxylated quinazolinone with methyl 4-hydroxybenzoate using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The quinazolinone moiety can be oxidized to form quinazoline derivatives.
Reduction: Reduction of the carbonyl group in the quinazolinone can yield dihydroquinazolinone derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinazolinone moiety is known to bind to various proteins, potentially inhibiting their function or altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
- Ethyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
- Methyl 2-(4-oxo-3(4H)-quinazolinyl)acetate
Uniqueness
Methyl 4-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzoate is unique due to the presence of the ethoxy bridge linking the quinazolinone and benzoate moieties. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 4-[2-(4-oxoquinazolin-3-yl)ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-18(22)13-6-8-14(9-7-13)24-11-10-20-12-19-16-5-3-2-4-15(16)17(20)21/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDRQLHYSGKOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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